molecular formula C16H16FN5O2 B11285623 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B11285623
M. Wt: 329.33 g/mol
InChI Key: PQVWVWDMKRVZFF-UHFFFAOYSA-N
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Description

3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a synthetic compound that belongs to the class of imidazo[2,1-f]purines This compound is characterized by its unique structure, which includes an ethyl group at the 3-position, a fluorophenyl group at the 8-position, and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-f]purine core, followed by the introduction of the ethyl, fluorophenyl, and methyl groups through various organic reactions. Key steps may include:

    Cyclization reactions: to form the imidazo[2,1-f]purine core.

    Substitution reactions: to introduce the ethyl and fluorophenyl groups.

    Methylation reactions: to add the methyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-f]purines.

Scientific Research Applications

3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.

    Biological Research: The compound can be used to study various biological pathways and mechanisms.

    Chemical Research: It serves as a model compound for studying the reactivity and properties of imidazo[2,1-f]purines.

    Industrial Applications: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-8-(4-chlorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    3-ethyl-8-(4-bromophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione: Similar structure but with a bromophenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 3-ethyl-8-(4-fluorophenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorophenyl and bromophenyl analogs.

Properties

Molecular Formula

C16H16FN5O2

Molecular Weight

329.33 g/mol

IUPAC Name

2-ethyl-6-(4-fluorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H16FN5O2/c1-3-20-14(23)12-13(19(2)16(20)24)18-15-21(8-9-22(12)15)11-6-4-10(17)5-7-11/h4-7H,3,8-9H2,1-2H3

InChI Key

PQVWVWDMKRVZFF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)F)N(C1=O)C

Origin of Product

United States

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